molecular formula C6H9BrN2 B1376800 3-bromo-1-(propan-2-yl)-1H-pyrazole CAS No. 1354706-35-6

3-bromo-1-(propan-2-yl)-1H-pyrazole

Cat. No.: B1376800
CAS No.: 1354706-35-6
M. Wt: 189.05 g/mol
InChI Key: GJVGXZORKKMNQY-UHFFFAOYSA-N
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Description

3-bromo-1-(propan-2-yl)-1H-pyrazole is a heterocyclic compound with the molecular formula C6H9BrN2. It belongs to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry . The compound features a five-membered ring with two adjacent nitrogen atoms and a bromine atom at the third position, making it a valuable intermediate in various chemical reactions.

Biochemical Analysis

Biochemical Properties

3-Bromo-1-isopropyl-1{H}-pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby altering the biochemical landscape of the cell. The interaction between 3-bromo-1-isopropyl-1{H}-pyrazole and these biomolecules often involves binding to active sites or allosteric sites, leading to changes in enzyme conformation and activity .

Cellular Effects

The effects of 3-bromo-1-isopropyl-1{H}-pyrazole on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can affect the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Additionally, 3-bromo-1-isopropyl-1{H}-pyrazole has been observed to alter the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cell survival and growth .

Molecular Mechanism

At the molecular level, 3-bromo-1-isopropyl-1{H}-pyrazole exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the interaction. For instance, it may inhibit the activity of kinases by binding to their ATP-binding sites, preventing phosphorylation events essential for signal transduction. Additionally, 3-bromo-1-isopropyl-1{H}-pyrazole can influence gene expression by interacting with transcription factors or epigenetic modifiers, leading to changes in chromatin structure and gene accessibility .

Temporal Effects in Laboratory Settings

The effects of 3-bromo-1-isopropyl-1{H}-pyrazole can vary over time in laboratory settings. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to 3-bromo-1-isopropyl-1{H}-pyrazole in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including sustained inhibition of enzyme activity and prolonged alterations in gene expression .

Dosage Effects in Animal Models

The effects of 3-bromo-1-isopropyl-1{H}-pyrazole in animal models are dose-dependent. At lower doses, it may exhibit therapeutic effects by modulating specific biochemical pathways without causing significant toxicity. At higher doses, 3-bromo-1-isopropyl-1{H}-pyrazole can induce toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a slight increase in dosage leads to a disproportionate increase in adverse effects, highlighting the importance of precise dosage control in experimental and therapeutic settings .

Metabolic Pathways

3-Bromo-1-isopropyl-1{H}-pyrazole is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It can influence the levels of metabolites by inhibiting or activating key enzymes in pathways such as glycolysis, the citric acid cycle, and fatty acid metabolism. These interactions can lead to changes in the overall metabolic profile of the cell, affecting energy production and biosynthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-1-(propan-2-yl)-1H-pyrazole typically involves the bromination of 1-isopropyl-1{H}-pyrazole. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

3-bromo-1-(propan-2-yl)-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 3-azido-1-isopropyl-1{H}-pyrazole, while oxidation with potassium permanganate can produce this compound-5-carboxylic acid .

Scientific Research Applications

3-bromo-1-(propan-2-yl)-1H-pyrazole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the development of bioactive molecules and enzyme inhibitors.

    Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is utilized in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 3-bromo-1-(propan-2-yl)-1H-pyrazole involves its interaction with specific molecular targets. The bromine atom and the pyrazole ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the derivatives formed from the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-bromo-1-(propan-2-yl)-1H-pyrazole is unique due to the presence of both the bromine atom and the isopropyl group, which confer distinct reactivity and binding properties. This makes it a valuable intermediate for synthesizing a variety of bioactive compounds and materials .

Properties

IUPAC Name

3-bromo-1-propan-2-ylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrN2/c1-5(2)9-4-3-6(7)8-9/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJVGXZORKKMNQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CC(=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354706-35-6
Record name 3-bromo-1-(propan-2-yl)-1H-pyrazole
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